molecular formula C7H16N2O2S B12856239 N-Isopropylpyrrolidine-1-sulfonamide

N-Isopropylpyrrolidine-1-sulfonamide

Cat. No.: B12856239
M. Wt: 192.28 g/mol
InChI Key: RUHWAWJHPSIVNG-UHFFFAOYSA-N
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Description

N-Isopropylpyrrolidine-1-sulfonamide (CAS 1423034-00-7) is a chemical reagent of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 16 N 2 O 2 S and a molecular weight of 192.28 g/mol, this compound features a sulfonamide group integrated with a pyrrolidine and an isopropyl moiety . The sulfonamide functional group is a privileged structure in pharmaceutical sciences, known for its versatility and presence in a wide range of bioactive molecules . Historically, sulfonamides were the first broadly effective systemic antibacterial agents and paved the way for the antibiotic revolution . Their primary mechanism of action as antibacterials is through competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, which is essential for bacterial growth . Beyond their antibacterial properties, sulfonamide derivatives exhibit a diverse spectrum of pharmacological activities. Research has explored their potential as inhibitors of carbonic anhydrase, as well as their application in treating conditions such as inflammation, glaucoma, and hypoglycemia . The specific structural combination of the pyrrolidine ring and the isopropyl-sulfonamide group in this compound makes it a valuable synthetic intermediate or building block for constructing more complex molecules. Recent scientific literature highlights the use of similar sulfonamide derivatives in the synthesis of novel quinoline-based compounds for fluorophore development and biological applications, underscoring the ongoing research interest in this chemical class . Researchers may utilize this compound as a key scaffold in the design and synthesis of new compounds for screening against enzymatic targets or in material science applications. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use and is strictly not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-propan-2-ylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-7(2)8-12(10,11)9-5-3-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

RUHWAWJHPSIVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)N1CCCC1

Origin of Product

United States

Future Research Directions in N Isopropylpyrrolidine 1 Sulfonamide Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves the reaction of amines with sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric byproducts. acs.org Future research will undoubtedly focus on creating more atom-economical and environmentally benign pathways to N-Isopropylpyrrolidine-1-sulfonamide.

Key areas of development include:

Catalytic Approaches: The use of transition-metal catalysts, such as manganese, has shown promise in the N-alkylation of sulfonamides using alcohols as alkylating agents, a process known as the "borrowing hydrogen" approach. acs.org Adapting such catalytic systems for the direct and selective synthesis of this compound from simple precursors would represent a significant advance.

Green Solvents: Moving away from toxic and difficult-to-remove solvents like dichloromethane and DMF is a critical goal. researchgate.net Research into utilizing water, ethanol, or deep eutectic solvents (DES) for sulfonamide synthesis is gaining traction. researchgate.netresearchgate.net Developing a robust synthesis of this compound in these green media would substantially improve the sustainability of its production. researchgate.netnih.gov

Alternative Reagents: Exploring alternatives to sulfonyl chlorides, such as sodium sulfinates or aryl triflates, can circumvent the use of toxic reagents. researchgate.netrsc.org Photocatalytic methods that enable the coupling of aryl radicals, SO2 surrogates, and amines offer a modern, transition-metal-free alternative. rsc.org Similarly, electrochemical methods that directly couple thiols and amines are emerging as a powerful, reagent-free strategy. acs.org

Synthesis StrategyKey FeaturesPotential Advantages for this compound
Borrowing Hydrogen Manganese or other earth-abundant metal catalysis; uses alcohols as alkylating agents. acs.orgHigh atom economy; avoids pre-functionalized starting materials.
Aqueous Synthesis Utilizes water as a "green" solvent. researchgate.netReduced environmental impact; simplified product isolation by filtration. researchgate.net
Photocatalysis Transition-metal-free; uses light to activate precursors like aryl triflates. rsc.orgMild reaction conditions (room temperature); broad substrate scope. rsc.org
Electrochemistry Driven by electricity; couples thiols and amines directly. acs.orgAvoids sacrificial reagents and catalysts; rapid reaction times. acs.org

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar structure. nih.govresearchgate.net The sulfonamide group, acting as a bioisostere for carboxylic acids, further enhances its potential in medicinal chemistry. researchgate.netnih.gov Future research should aim to uncover novel chemical transformations that leverage the unique structural features of this compound.

Potential avenues of exploration include:

Ring Functionalization: Investigating selective C-H activation or functionalization of the pyrrolidine ring while the sulfonamide moiety is in place could lead to a diverse library of derivatives.

Sulfonamide-Directed Reactions: The sulfonamide group could be used to direct reactions to specific positions on the pyrrolidine or isopropyl groups, enabling regioselective transformations that are otherwise difficult to achieve.

Cycloaddition Reactions: The pyrrolidine scaffold can be a precursor for generating azomethine ylides for use in 1,3-dipolar cycloaddition reactions, creating complex, spirocyclic architectures. frontiersin.org Exploring this reactivity with this compound could yield novel polycyclic systems.

Advancement of Theoretical Models for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, thereby accelerating the discovery process. researchgate.netnih.gov Applying advanced theoretical models to this compound can offer profound insights into its behavior.

Future theoretical studies could focus on:

Conformational Analysis: The non-planar nature of the pyrrolidine ring leads to a phenomenon known as "pseudorotation." nih.govresearchgate.net Detailed computational analysis can predict the preferred conformations of this compound and its derivatives, which is crucial for understanding their interaction with biological targets.

Predicting Physicochemical Properties: Methods like Density Functional Theory (DFT) can be used to calculate key properties such as gas-phase acidity, pKa, lipophilicity (log P), and solubility. researchgate.netnih.govacs.org These predictions can guide the design of analogues with improved pharmacokinetic profiles.

Reaction Mechanism Elucidation: Theoretical calculations can be employed to model transition states and reaction pathways, providing a deeper understanding of newly discovered reactions and helping to optimize reaction conditions. acs.org This can be particularly useful in designing catalysts for the sustainable synthesis routes mentioned previously.

Computational MethodApplication to this compoundReference
Density Functional Theory (DFT) Geometry optimization, calculation of electronic properties, pKa, and acidity. researchgate.netresearchgate.net
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) Efficiently computes properties for larger sulfonamide derivatives. researchgate.netacs.org
Self-Consistent Reaction Field (SCRF) Models the influence of different solvents on reaction equilibria and properties. nih.gov

Expansion of Synthetic Utility Beyond Current Paradigms

The pyrrolidine sulfonamide scaffold is present in a number of biologically active compounds, including antagonists for the transient receptor potential vanilloid-4 (TRPV4) and inhibitors of the glycine transporter 1 (GlyT1). nih.govnih.gov A major future direction is to utilize this compound as a versatile building block for the synthesis of novel compounds with a wide range of therapeutic applications.

Potential new applications include:

Scaffold for Bioactive Molecules: The compound can serve as a starting point for creating libraries of novel molecules to be screened for various biological activities, such as antibacterial, anticancer, or antiviral properties. frontiersin.orgnih.gov

Development of Bioisosteres: The N-acyl sulfonamide group is often used as a bioisosteric replacement for carboxylic acids in drug design. nih.gov this compound could be elaborated into novel N-acyl derivatives to modulate the properties of known drugs.

Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns, where its binding to a protein target could be identified and then optimized to develop a potent lead compound.

Integration with Emerging Chemical Technologies and Methodologies

The synergy between chemistry and technology is accelerating the pace of discovery. Integrating this compound chemistry with emerging technologies will be crucial for unlocking its full potential.

Key technological integrations include:

High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen libraries of derivatives based on this compound for desired biological activities or to optimize reaction conditions for its synthesis. industrytoday.co.uk

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based synthetic routes, potentially incorporating electrochemistry or photochemistry, would enable more efficient and safer production of this compound and its analogues. acs.org

Machine Learning and AI: Artificial intelligence can be used to predict the properties of novel derivatives, propose new synthetic routes, and identify potential biological targets. industrytoday.co.uk By training algorithms on data from sulfonamide and pyrrolidine chemistry, AI could guide future research efforts in a more targeted and efficient manner.

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